Boc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid
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Overview
Description
Boc-®-3-amino-3-(3,5-dimethoxyphenyl)propionic acid is a compound of interest in organic chemistry and pharmaceutical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 3,5-dimethoxyphenyl moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-amino-3-(3,5-dimethoxyphenyl)propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Propionic Acid Moiety: The propionic acid moiety is introduced through a series of reactions, often starting with a suitable precursor such as a halogenated propionic acid derivative.
Introduction of the 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acid or ester reagents.
Industrial Production Methods
Industrial production methods for Boc-®-3-amino-3-(3,5-dimethoxyphenyl)propionic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be employed to maximize efficiency.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-amino-3-(3,5-dimethoxyphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and phenyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution Reagents: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides or amines.
Scientific Research Applications
Boc-®-3-amino-3-(3,5-dimethoxyphenyl)propionic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-®-3-amino-3-(3,5-dimethoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Boc-®-3-amino-3-(4-methoxyphenyl)propionic acid: Similar structure with a single methoxy group.
Boc-®-3-amino-3-(3,4-dimethoxyphenyl)propionic acid: Similar structure with methoxy groups at different positions.
Uniqueness
Boc-®-3-amino-3-(3,5-dimethoxyphenyl)propionic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-13(9-14(18)19)10-6-11(21-4)8-12(7-10)22-5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLBKBXJRJCIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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